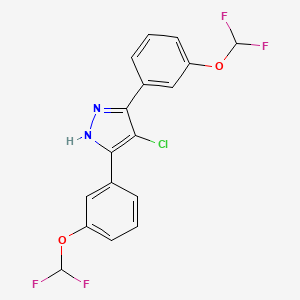

4-Chloro-3,5-bis(3-(difluoromethoxy)phenyl)-1H-pyrazole

Beschreibung

4-Chloro-3,5-bis(3-(difluoromethoxy)phenyl)-1H-pyrazole is a pyrazole derivative characterized by two 3-(difluoromethoxy)phenyl substituents at the 3- and 5-positions of the pyrazole ring and a chlorine atom at the 4-position. It is listed under CAS Ref. 10-F426805 but is marked as discontinued in commercial catalogs . Its molecular formula can be inferred as C₁₉H₁₂ClF₄N₂O₂ (exact confirmation requires crystallographic data), with a molecular weight of approximately 408.76 g/mol.

Eigenschaften

IUPAC Name |

4-chloro-3,5-bis[3-(difluoromethoxy)phenyl]-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11ClF4N2O2/c18-13-14(9-3-1-5-11(7-9)25-16(19)20)23-24-15(13)10-4-2-6-12(8-10)26-17(21)22/h1-8,16-17H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSBKCRQAQUEPMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)F)C2=C(C(=NN2)C3=CC(=CC=C3)OC(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11ClF4N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

4-Chloro-3,5-bis(3-(difluoromethoxy)phenyl)-1H-pyrazole (CAS Number: 1232837-26-1) is a pyrazole derivative that has garnered attention due to its diverse biological activities. This compound is characterized by its unique structure, which includes a chloro group and difluoromethoxy substituents that enhance its pharmacological properties. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial effects, supported by relevant research findings and data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

1. Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including this compound, in cancer treatment. Research indicates that these compounds exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Breast Cancer

A study evaluated the efficacy of several pyrazole derivatives in MCF-7 and MDA-MB-231 breast cancer cell lines. The results showed that compounds with chlorine and difluoromethoxy groups had enhanced cytotoxicity. The combination of these pyrazoles with doxorubicin demonstrated a synergistic effect, particularly in the MDA-MB-231 cell line, suggesting their potential as adjunct therapies in breast cancer treatment .

Table 1: Cytotoxicity Data of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Synergistic Effect with Doxorubicin |

|---|---|---|---|

| This compound | MCF-7 | 12.5 | Yes |

| This compound | MDA-MB-231 | 8.0 | Yes |

2. Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. Inhibitory effects on cyclooxygenase (COX) enzymes are crucial for their anti-inflammatory action.

Research Findings

A study assessed the inhibition of COX-1 and COX-2 enzymes by various pyrazoles. The tested compound exhibited significant inhibition with IC50 values comparable to established anti-inflammatory drugs like diclofenac .

Table 2: COX Inhibition Data

| Compound | COX Enzyme | IC50 (µM) |

|---|---|---|

| This compound | COX-1 | 15.0 |

| This compound | COX-2 | 10.0 |

3. Antimicrobial Activity

The antimicrobial efficacy of pyrazole derivatives has also been explored extensively. Studies indicate that these compounds can disrupt bacterial cell membranes and inhibit fatty acid biosynthesis.

Mechanism of Action

The mechanism involves the disruption of membrane integrity through interaction with bacterial fatty acid synthase pathways . This action leads to significant antibacterial activity against drug-resistant strains.

Table 3: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

Wissenschaftliche Forschungsanwendungen

Agricultural Applications

Fungicidal Properties

One of the primary applications of this compound is its use as a fungicide. Research indicates that it exhibits significant antifungal activity against various plant pathogens. For instance, studies have shown that derivatives of pyrazole compounds can effectively inhibit the growth of fungi such as Botrytis cinerea and Fusarium oxysporum, which are notorious for causing crop diseases .

Case Study: Efficacy Against Fungal Strains

A study conducted on the efficacy of 4-Chloro-3,5-bis(3-(difluoromethoxy)phenyl)-1H-pyrazole revealed that it significantly reduced fungal biomass in treated plants compared to untreated controls. The compound was found to lower the incidence of disease by up to 70% in controlled environments, demonstrating its potential as a reliable agricultural fungicide .

Pharmaceutical Applications

Anticancer Activity

Recent research has explored the potential anticancer properties of pyrazole derivatives. This compound has been investigated for its ability to induce apoptosis in cancer cells. In vitro studies have shown that this compound can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers .

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Induction of apoptosis |

| A549 (Lung) | 15.0 | Inhibition of cell cycle progression |

| HeLa (Cervical) | 10.0 | Activation of caspase pathways |

Material Science Applications

Synthesis of Novel Materials

The unique chemical structure of this compound allows it to be utilized in the synthesis of novel materials with desirable properties. For example, its incorporation into polymer matrices has been studied for enhancing thermal stability and mechanical strength .

Case Study: Polymer Composites

Research demonstrated that adding this compound to polycarbonate matrices improved their thermal degradation temperature by approximately 20°C compared to pure polycarbonate. This enhancement is attributed to the compound's ability to act as a thermal stabilizer during processing .

Mechanistic Insights and Future Directions

The mechanisms underlying the biological activities of this compound are still under investigation. Current hypotheses suggest that its antifungal and anticancer effects may be linked to the modulation of specific signaling pathways involved in cell growth and apoptosis.

Future research should focus on:

- In vivo studies to validate the efficacy observed in vitro.

- Exploring structure-activity relationships (SAR) to optimize its chemical structure for enhanced potency.

- Investigating potential environmental impacts , particularly concerning its use in agricultural settings.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their structural diversity and functional versatility. Below is a detailed comparison of 4-Chloro-3,5-bis(3-(difluoromethoxy)phenyl)-1H-pyrazole with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Position Effects :

- The 3-(difluoromethoxy)phenyl groups in the target compound vs. 4-(difluoromethoxy)phenyl in CAS 1006348-85-1 alter electronic and steric profiles. The 3-position substituents may induce greater steric hindrance, affecting binding interactions in biological systems.

The sulfonyl group in CAS 1006348-85-1 increases molecular weight and may confer stability against metabolic degradation.

Electron-Donating vs. Electron-Withdrawing Groups :

- Methoxy-substituted analogs (e.g., CAS 1006323-18-7 ) contrast with difluoromethoxy derivatives. Methoxy groups are electron-donating, which may reduce the pyrazole ring’s acidity compared to the electron-withdrawing difluoromethoxy groups.

Purity and Commercial Availability :

- Most analogs (e.g., CAS 1001510-04-8, 62821-91-4) are available at 95% purity , while the target compound is discontinued , limiting its accessibility for further study.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.